4-Azido-2-nitro-L-phenylalanine
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Overview
Description
4-Azido-2-nitro-L-phenylalanine is an unnatural amino acid that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by the presence of both azido and nitro functional groups attached to the phenylalanine backbone. The azido group is known for its reactivity in click chemistry, while the nitro group adds to the compound’s versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-2-nitro-L-phenylalanine typically involves the nitration of L-phenylalanine followed by the introduction of the azido group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The azido group is then introduced via a substitution reaction using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Azido-2-nitro-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine.
Substitution: The azido group can participate in click chemistry reactions, particularly the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Triphenylphosphine, DMF.
Substitution: Copper(I) catalyst, alkyne-bearing molecules.
Major Products Formed:
Oxidation: 4-Amino-2-nitro-L-phenylalanine.
Reduction: 4-Azido-2-amino-L-phenylalanine.
Substitution: Triazole derivatives.
Scientific Research Applications
4-Azido-2-nitro-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a probe in click chemistry.
Biology: Incorporated into proteins to study protein-protein interactions and protein folding.
Medicine: Potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Azido-2-nitro-L-phenylalanine is primarily based on its ability to participate in click chemistry reactions. The azido group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole rings. This reaction is highly specific and efficient, making it a valuable tool in bioconjugation and molecular labeling. The nitro group can also undergo reduction to form amino derivatives, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
4-Azido-L-phenylalanine: Lacks the nitro group, making it less versatile in certain reactions.
4-Nitro-L-phenylalanine: Lacks the azido group, limiting its use in click chemistry.
4-Azidomethyl-L-phenylalanine: Contains an azidomethyl group instead of an azido group, affecting its reactivity.
Uniqueness: 4-Azido-2-nitro-L-phenylalanine is unique due to the presence of both azido and nitro groups, which confer a wide range of reactivity and versatility. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
53807-56-0 |
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Molecular Formula |
C9H9N5O4 |
Molecular Weight |
251.20 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-azido-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9N5O4/c10-7(9(15)16)3-5-1-2-6(12-13-11)4-8(5)14(17)18/h1-2,4,7H,3,10H2,(H,15,16)/t7-/m0/s1 |
InChI Key |
IIFNFHDTYSYXJW-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])CC(C(=O)O)N |
Origin of Product |
United States |
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